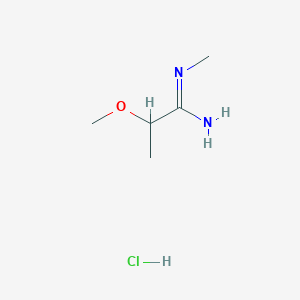
2-methoxy-N-methylpropanimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-methylpropanimidamide hydrochloride is an organic compound with the CAS Number: 2094608-81-6 . It has a molecular weight of 152.62 . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 2-methoxy-N-methylprop-1-ene-1,1-diamine hydrochloride . The InChI code is 1S/C5H12N2O.ClH/c1-4(8-3)5(6)7-2;/h7H,6H2,1-3H3;1H .Physical And Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature . It has a molecular weight of 152.62 .Aplicaciones Científicas De Investigación
Interaction with Estrogen and Androgen Receptors
One study explored the interaction of methoxychlor metabolites with estrogen receptor α (ERα), ERβ, and the androgen receptor (AR), identifying specific structural requirements for ERα and ERβ activity. This research demonstrates the complexity involved in determining the action mechanisms of endocrine-active chemicals that act through hormone receptors (Gaido et al., 2000).
Antitumorigenic and Antiangiogenic Effects
Another study reviewed the antitumorigenic and antiangiogenic effects of 2-methoxyestradiol (2-ME), an estrogen metabolite. It discusses the potential protective effect of endogenous formation of 2-ME against estrogen-induced cancers, suggesting a unique intracellular effector or receptor mediated action (Zhu & Conney, 1998).
Inhibition of Proliferation and Induction of Apoptosis
Research has shown that 2-ME inhibits proliferation and induces apoptosis independently of estrogen receptors α and β. This study confirms 2-ME's lower binding affinity for ER compared to estradiol and other metabolites, highlighting its unique antiproliferative and apoptotic activities mediated independently of ERs (Lavallee et al., 2002).
Environmental Estrogens
A critical review on methoxychlor as a model for environmental estrogens outlined the adverse effects of methoxychlor on fertility, pregnancy, and in utero development. It emphasized the need for further research to determine the significance of methoxychlor's reproductive toxicity with respect to human health (Cummings, 1997).
Transgenerational Epigenetic Inheritance
A study on the pesticide methoxychlor highlighted its potential to promote the epigenetic transgenerational inheritance of adult-onset disease through the female germline, increasing disease incidence in future generations. This research provides evidence of the long-term effects of environmental exposures on health across generations (Manikkam et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2-methoxy-N'-methylpropanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(8-3)5(6)7-2;/h4H,1-3H3,(H2,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRIADMSOHMBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NC)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

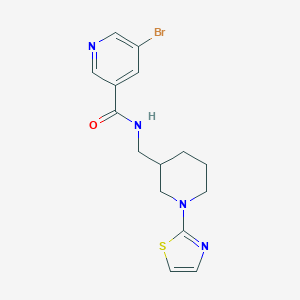
![6-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2829418.png)
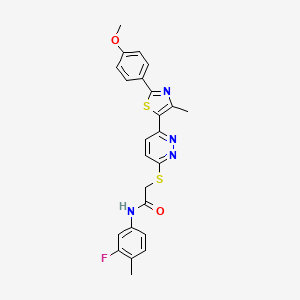


![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2829424.png)

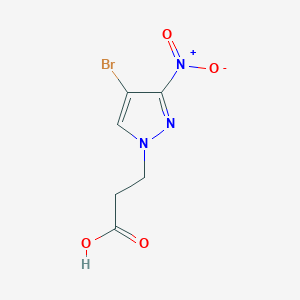
![5-Methyl-4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2829427.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2829431.png)
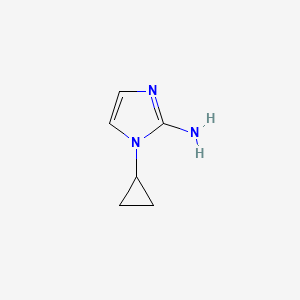

![2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine](/img/structure/B2829435.png)